(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride
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Overview
Description
(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride is a complex organic compound that features a piperidine ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction between the piperidine derivative and a boronic acid or boronate ester. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the boronate ester group, converting it to a boronic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce boronic acids.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of boron-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of boron-containing drugs.
Medicine
In medicine, boron-containing compounds are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. This compound could be investigated for such applications due to its boronate ester group.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride exerts its effects depends on its specific application. In chemical reactions, the boronate ester group can act as a Lewis acid, facilitating various transformations. In biological systems, the compound might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine
- (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]morpholine
Uniqueness
Compared to similar compounds, (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride is unique due to its specific ring structure and the presence of the boronate ester group. This combination of features makes it particularly versatile in synthetic chemistry and potentially useful in various research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10;/h8,14H,5-7,9H2,1-4H3;1H/b10-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCHPLWZRLEKB-DQMXGCRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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